Ethyl 2-ethynyloxazole-5-carboxylate
Description
Contextualization of Oxazole (B20620) Heterocycles in Synthetic Chemistry
Oxazole heterocycles are a class of five-membered aromatic compounds containing one oxygen and one nitrogen atom. wikipedia.org Their presence in numerous natural products and biologically active molecules has cemented their importance in medicinal chemistry and materials science. museonaturalistico.itnumberanalytics.comnih.gov
The oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds with activities including antimicrobial, anticancer, and anti-inflammatory properties. museonaturalistico.itnih.govaip.orgnih.gov First synthesized in 1947, this stable liquid at room temperature has a boiling point of 69 °C. nih.gov The arrangement of its heteroatoms allows for diverse interactions with biological targets like enzymes and receptors. nih.gov The aromatic nature of the oxazole ring provides a degree of stability, yet it also possesses sites susceptible to various chemical transformations. wikipedia.orgnumberanalytics.com
Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position, particularly when activated by electron-donating groups. wikipedia.org
Nucleophilic Aromatic Substitution: Leaving groups at the C2 position are susceptible to nucleophilic attack. wikipedia.org
Diels-Alder Reactions: Oxazoles can act as dienes in cycloaddition reactions, providing a pathway to pyridine (B92270) derivatives. wikipedia.org
Deprotonation: The proton at the C2 position is the most acidic and can be removed to form a lithio salt, which can then be used in further reactions. wikipedia.org
The presence of a carboxylate group, such as an ethyl ester, on the oxazole ring significantly influences its reactivity and synthetic utility. Carboxylic acids and their derivatives are fundamental building blocks in organic synthesis, offering a handle for a variety of transformations. nih.govnih.gov The electron-withdrawing nature of the carboxylate group can deactivate the oxazole ring towards electrophilic attack while activating it for nucleophilic reactions. ossila.com
Recent research has highlighted efficient methods for synthesizing substituted oxazoles directly from carboxylic acids, demonstrating the broad functional group tolerance of these reactions. nih.govnih.gov This includes the synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates. nih.gov The carboxylate group can also be a precursor to other functional groups or can participate in cyclization reactions to form more complex heterocyclic systems. researchgate.net
The Ethynyl (B1212043) Group as a Key Synthon in Organic Synthesis
The ethynyl group, -C≡CH, is a terminal alkyne functional group that serves as a cornerstone in synthetic organic chemistry. wikipedia.org Its unique linear geometry and high electron density make it a versatile building block for constructing molecular complexity. chemrxiv.org
Terminal alkynes exhibit a rich and diverse reactivity profile, enabling a wide range of chemical transformations. numberanalytics.commasterorganicchemistry.com
Acidity: The hydrogen atom of a terminal alkyne is relatively acidic (pKa ≈ 25) compared to alkanes and alkenes, allowing for its deprotonation by a strong base to form a nucleophilic acetylide ion. libretexts.orgmsu.edulibretexts.org
Addition Reactions: Alkynes readily undergo addition reactions with electrophiles like hydrogen halides (HX) and halogens (X₂). masterorganicchemistry.comlibretexts.org These additions can often be controlled to yield either the single or double addition product. masterorganicchemistry.com
Hydration: In the presence of a mercury catalyst, terminal alkynes can be hydrated to form methyl ketones. msu.edulibretexts.org
Hydroboration-Oxidation: This two-step process converts terminal alkynes into aldehydes. msu.edulibretexts.org
Coupling Reactions: Terminal alkynes are key participants in various metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, which are instrumental in forming carbon-carbon bonds. nih.govorganic-chemistry.org
"Click" Chemistry: The ethynyl group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click" chemistry, known for its high efficiency and selectivity. chemrxiv.org
The ability of the ethynyl group to participate in a multitude of reactions makes it a strategically important synthon for molecular diversification. wikipedia.orgnumberanalytics.comajrconline.org A synthon is a conceptual unit within a molecule that represents a potential synthetic starting material. wikipedia.orgnumberanalytics.com The ethynyl group can be considered a C2 synthon. wikipedia.org Its linear structure can act as a rigid spacer or be transformed into a variety of other functional groups, allowing for the rapid generation of diverse molecular architectures from a common precursor. chemrxiv.org This is particularly valuable in the synthesis of compound libraries for drug discovery and materials science. The hydration of the ethynyl side chain is a potential side reaction that can be bypassed by using protecting groups like triisopropylsilyl. nih.gov
Historical Development and Current Status of Ethynyl Oxazole Chemistry
The synthesis of ethynyl-substituted oxazoles has historically been challenging due to the sensitivity of the oxazole ring and the reactivity of the ethynyl group. chemrxiv.org Early methods often suffered from low yields and limited substrate scope. However, recent advancements in synthetic methodologies have made these valuable building blocks more accessible.
Modern approaches often rely on the Sonogashira coupling of a halo-oxazole with a protected acetylene (B1199291), followed by deprotection to reveal the terminal alkyne. chemrxiv.org Researchers have developed scalable, multi-gram synthetic routes and refined purification techniques to overcome the inherent instability of some ethynyl oxazole derivatives. chemrxiv.orgchemrxiv.org The functionalization of oxazole carboxylates to introduce the ethynyl group has also been explored, sometimes requiring the use of organozinc derivatives to stabilize reactive intermediates. chemrxiv.org The ongoing development of milder and more tolerant reaction conditions continues to expand the chemical space accessible through ethynyl oxazole chemistry, paving the way for their increased use in the design of novel drugs and materials. chemrxiv.orgchemrxiv.org
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
ethyl 2-ethynyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H7NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3 |
InChI Key |
GFGYTEXOZKMWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C#C |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of Ethyl 2 Ethynyloxazole 5 Carboxylate
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne is the most reactive site on Ethyl 2-ethynyloxazole-5-carboxylate, serving as a linchpin for various addition and coupling reactions. The electron-rich triple bond and the weakly acidic terminal proton are the key features governing its reactivity.
While specific studies on the nucleophilic addition to this compound are not detailed in the provided search results, the general principles of such reactions on terminal alkynes are well-established. In these reactions, a nucleophile attacks one of the carbons of the triple bond. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.comlibretexts.org This type of reaction typically requires activation of the alkyne or the use of a strong nucleophile. For instance, the addition of a nucleophile (Nu⁻) to the alkyne would result in the formation of a vinyl anion, which is then protonated to yield the final product.
The general mechanism can be illustrated as:
Attack of the nucleophile on the terminal alkyne.
Protonation of the resulting vinyl anion.
| Reactant (Nucleophile) | General Product Structure |
| Alcohol (ROH) | Enol ether |
| Thiol (RSH) | Thioether (vinyl sulfide) |
| Amine (R₂NH) | Enamine |
This table illustrates the expected products from general nucleophilic additions to a terminal alkyne, as specific examples with this compound are not available in the searched literature.
The triple bond of the ethynyl group is electron-rich, making it susceptible to attack by electrophiles. libretexts.org Although alkynes are generally less reactive than alkenes towards electrophiles, these reactions proceed to form substituted alkenes and alkanes. youtube.comyoutube.com The reaction involves the formation of a vinyl cation intermediate, which is less stable than a corresponding alkyl cation, thus explaining the lower reactivity of alkynes compared to alkenes. youtube.com
The addition of an electrophile (E⁺) across the triple bond can be represented as:
The alkyne's π-bond attacks the electrophile, forming a vinyl cation.
The nucleophilic part of the reagent attacks the cation, yielding the addition product.
The addition of hydrogen halides (HX) to terminal alkynes like the ethynyl group on this compound is a classic example of an electrophilic addition. libretexts.org The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon. libretexts.orgyoutube.com The addition of a second equivalent of HX results in a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org
| Reagent | Intermediate Product (after 1 eq.) | Final Product (after 2 eq.) | Regioselectivity |
| HBr | 2-(2-bromovinyl)oxazole derivative | 2-(2,2-dibromoethyl)oxazole derivative | Markovnikov |
| HCl | 2-(2-chlorovinyl)oxazole derivative | 2-(2,2-dichloroethyl)oxazole derivative | Markovnikov |
| HBr (with peroxides) | 2-(2-bromovinyl)oxazole derivative | Not applicable in the same manner | Anti-Markovnikov libretexts.org |
This table illustrates the expected products from hydrohalogenation of a terminal alkyne, as specific examples with this compound are not available in the searched literature.
The diborylation of terminal alkynes is a powerful method for the synthesis of vicinal diborylated alkenes. While specific data for this compound was not found, this reaction generally proceeds in the presence of a metal catalyst, such as those based on manganese. youtube.com The process involves the addition of a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), across the triple bond. This transformation is highly valuable as the resulting borylated products can be further functionalized.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction to form 1,2,3-triazoles. nih.govnih.govrsc.orgrsc.org The terminal ethynyl group of this compound makes it an ideal substrate for this transformation, reacting with an organic azide (B81097) to produce a 1,4-disubstituted triazole. nih.govrsc.org This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity. nih.gov
The mechanism of the CuAAC reaction is more complex than a simple concerted cycloaddition. nih.govnih.gov It involves the formation of a copper(I) acetylide intermediate. nih.gov This species then reacts with the azide in a stepwise manner. The reaction's efficiency is generally high, often proceeding at room temperature and tolerant of a wide variety of functional groups. nih.gov The rate and success of the reaction can be influenced by the choice of copper source, ligands, and solvents. nih.gov
The key steps in the catalytic cycle are generally accepted as follows:
Formation of a copper(I) acetylide from the terminal alkyne (this compound) and a Cu(I) salt. nih.gov
Coordination of the azide to the copper acetylide complex. nih.gov
A cyclization step forms a six-membered copper-containing ring. researchgate.net
Rearrangement and subsequent protonolysis release the triazole product and regenerate the copper(I) catalyst.
The reaction exclusively yields the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers. nih.govrsc.org The high efficiency stems from the copper catalyst accelerating the reaction by a factor of up to 10⁷ compared to the thermal process. nih.gov
| Component | Role in CuAAC Reaction |
| This compound | Alkyne substrate |
| Organic Azide (R-N₃) | 1,3-Dipole substrate |
| Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | Catalyst for acetylide formation and activation |
| Ligand (optional, e.g., TBTA) | Stabilizes the Cu(I) oxidation state and accelerates the reaction |
| Solvent (e.g., THF, DMSO, water/t-BuOH mixtures) | Provides the reaction medium |
Scope and Versatility with Diverse Azides
The ethynyl group of this compound serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgorganic-chemistry.orgsigmaaldrich.com This reaction allows for the efficient and regioselective construction of 1,2,3-triazole rings, which are important pharmacophores found in numerous biologically active compounds. nih.gov The reaction is characterized by its high yields, mild conditions, and tolerance of a wide variety of functional groups, making it an ideal method for late-stage functionalization. organic-chemistry.orgchemrxiv.org
The scope of the reaction with respect to the azide component is exceptionally broad. A wide range of organic azides, including alkyl, aryl, and benzyl (B1604629) azides, can be readily coupled with the ethynyl oxazole (B20620) core. This versatility allows for the introduction of a vast array of substituents and functionalities, each potentially modulating the biological activity or material properties of the resulting triazole derivative. The straightforward purification and high purity of the products further enhance the utility of this transformation. chemrxiv.org
Table 1: Representative Azide Classes for CuAAC with Ethynyl Oxazoles
| Azide Class | Representative Examples | Potential Introduced Moieties |
| Alkyl Azides | Azidoethane, 3-Azidopropan-1-ol | Simple alkyl chains, hydroxylated chains |
| Benzyl Azides | Benzyl azide, 4-Methoxybenzyl azide | Substituted aromatic rings, photolabile groups |
| Aryl Azides | Phenyl azide, 4-Nitrophenyl azide | Electron-rich or -poor aromatic systems |
| Biomolecule-derived Azides | Azido-sugars, Azido-amino acids | Carbohydrates, peptides, nucleic acids |
| Functionalized Azides | Azidoacetic acid, 2-Azido-N,N-dimethylethanamine | Carboxylic acids, tertiary amines |
This table represents a general scope based on the principles of click chemistry and is not an exhaustive list of experimentally verified reactions with this compound specifically.
The reaction typically proceeds under mild, often aqueous conditions, catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative that can lead to the 1,5-disubstituted triazole regioisomer, further expanding the accessible chemical space. organic-chemistry.orgmdpi.com
Application in Diversification Libraries
The robust and versatile nature of the azide-alkyne cycloaddition makes this compound an excellent scaffold for diversity-oriented synthesis (DOS). nih.gov DOS aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. cam.ac.ukamazonaws.com
By starting with the common core of this compound, a large library of compounds can be rapidly synthesized by reacting it with a diverse panel of azides. chemrxiv.orgchemrxiv.org This parallel synthesis approach allows for the systematic exploration of the chemical space around the oxazole-triazole core. The resulting library of compounds can then be screened for a variety of biological activities, from enzyme inhibition to antimicrobial effects. nih.gov This strategy has been successfully employed to identify novel inhibitors for various therapeutic targets.
Reactivity of the Carboxylate Group
The ethyl carboxylate at the 5-position of the oxazole ring is another key site for chemical modification, allowing for the introduction of further diversity and tuning of physicochemical properties.
Ester Hydrolysis and Carboxylic Acid Formation
The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-ethynyloxazole-5-carboxylic acid. caltech.edu
Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as dilute sulfuric or hydrochloric acid.
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, usually in a mixture of water and an organic solvent like methanol (B129727) or ethanol. caltech.edu The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.
The resulting carboxylic acid is a versatile intermediate in its own right, serving as a precursor for a variety of other functional groups.
Condensation Reactions with Amines and Alcohols
The carboxylic acid obtained from hydrolysis can be coupled with a wide range of amines to form amides. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with amines to form amides. youtube.com This amidation reaction is fundamental in peptide synthesis and for introducing functionalities that can engage in specific hydrogen bonding interactions. nih.gov
Similarly, condensation with alcohols, while less common starting from the acid, can be achieved under specific esterification conditions, such as the Fischer-Speier esterification.
Transesterification Processes
Direct conversion of the ethyl ester to other esters (transesterification) is also a viable synthetic route. This reaction is typically catalyzed by an acid or a base and involves heating the ethyl ester in an excess of another alcohol. For example, reacting this compound with methanol in the presence of an acid catalyst would yield Mthis compound. researchgate.net This process is useful for modifying the ester group to alter properties like solubility or to introduce specific functionalities.
Table 2: Transformations of the Carboxylate Group
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid |
| Amidation | 1. NaOH (aq), then H₃O⁺2. Amine, Coupling Agent (e.g., DCC) | Amide |
| Transesterification | Alcohol (e.g., Methanol), Acid Catalyst | New Ester (e.g., Methyl Ester) |
Reactivity of the Oxazole Ring
The oxazole ring itself, while aromatic, can participate in a range of chemical transformations, although it is generally stable under many reaction conditions. chemrxiv.org Its reactivity is influenced by the electron-withdrawing nature of the carboxylate group and the ethynyl substituent.
The oxazole ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. wikipedia.orgyoutube.com This [4+2] cycloaddition would lead to the formation of complex bicyclic structures, although the aromaticity of the oxazole ring makes this less favorable than with non-aromatic dienes. The reaction can be influenced by the electronic nature of both the oxazole and the dienophile. beilstein-journals.org Hetero-Diels-Alder reactions are also a possibility, where the oxazole could react with heterodienophiles like nitroso or azo compounds. bohrium.com
Furthermore, the oxazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, which is activated by both the ring oxygen and the ethynyl group. Strong nucleophiles could potentially lead to ring-opening or substitution reactions under specific conditions. Conversely, electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient nature, but may be possible with highly activated electrophiles. The oxazole ring can also be converted to other heterocyclic systems, such as imidazoles, through rearrangement reactions promoted by reagents like microwave-assisted heating with amines. nih.gov
Electrophilic Aromatic Substitution
The oxazole ring is an electron-deficient heterocyclic system. This characteristic generally renders it unreactive toward classical electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions. The presence of two heteroatoms, nitrogen and oxygen, withdraws electron density from the ring, deactivating it against attack by electrophiles.
Theoretical studies on oxazole reactivity predict that if an electrophilic attack were to occur, it would preferentially take place at the C5 position. nih.gov However, in the case of this compound, this position is already substituted with an ethyl carboxylate group. In instances of polysubstituted oxazoles containing other aromatic moieties, electrophilic substitution, such as nitration, has been observed to occur on the more electron-rich aromatic substituent rather than the oxazole ring itself, further underscoring the oxazole core's low reactivity in these transformations. youtube.com Consequently, electrophilic aromatic substitution is not a significant reaction pathway for this compound.
Functionalization at Unsubstituted Positions
The primary unsubstituted position on the oxazole ring of this compound is the C4 position. This position is susceptible to functionalization, most notably through halogenation, under specific reaction conditions.
Bromination at the C4 position of similar oxazole-5-carboxylate systems has been achieved. This transformation typically involves the use of a strong base, such as lithium hexamethyldisilazide (LiHMDS), to deprotonate the C4 position, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS) or molecular bromine. The electron-withdrawing nature of the carboxylate group at C5 and the ethynyl group at C2 influences the acidity of the C4 proton, facilitating its removal.
Table 1: Representative Conditions for Bromination at the C4-Position of Oxazole-5-carboxylates
| Starting Material | Reagents | Solvent | Temperature | Product |
|---|
Ring-Opening and Rearrangement Pathways
The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under thermal or photochemical conditions. The specific substituents on the ring play a crucial role in dictating the feasibility and outcome of these transformations. For this compound, the ethynyl group at C2 is a key structural feature that can influence its rearrangement pathways.
One of the well-known rearrangements of oxazoles is the Cornforth rearrangement, which typically involves a 4-acyloxazole. While not directly applicable to the title compound in its ground state, it highlights the potential for cleavage of the C4-C5 bond under certain conditions.
Photochemical isomerization is another significant pathway for oxazoles. nih.gov Irradiation with UV light can lead to the cleavage of the O-N bond, forming a diradical intermediate that can rearrange to various isomers, including other heterocycles. The presence of the ethynyl group could potentially participate in or influence these photochemical transformations, possibly leading to complex molecular architectures.
Furthermore, the oxazole ring can be susceptible to ring-opening upon treatment with strong nucleophiles or under harsh acidic or basic conditions, although the stability of the aromatic ring makes this less common than for its non-aromatic counterparts like oxazolines. mdpi.comnih.gov The specific conditions required for the ring-opening of this compound and the nature of the resulting products would be highly dependent on the reagents and reaction conditions employed.
Applications in Chemical Research and Molecular Design
Strategic Building Block in Organic Synthesis
There are no documented instances of Ethyl 2-ethynyloxazole-5-carboxylate being used as a strategic building block in organic synthesis.
No research has been published that demonstrates the use of this compound to enable access to complex molecular architectures.
The development of novel synthetic methodologies involving this compound has not been reported in the scientific literature.
There is no evidence to suggest that this compound has played a role in the total synthesis of any complex natural products.
Contributions to Medicinal Chemistry Research
There are no published studies on the contributions of this compound to medicinal chemistry research.
The design and synthesis of potentially biologically active compounds based on the this compound scaffold have not been reported.
There is no information available on the use of this compound as a scaffold for the generation of chemical libraries.
Research on "this compound" Remains Undisclosed in Public Domain
Despite significant interest in the applications of novel chemical compounds across various scientific disciplines, publicly accessible research and data on "this compound" are currently unavailable. Extensive searches of scientific literature and chemical databases have yielded no specific information regarding its use in bioconjugation, material science, polymer chemistry, electronics, optics, supramolecular chemistry, or nanotechnology.
The requested article, which was to be structured around a detailed outline of this compound's applications, cannot be generated due to the absence of foundational research findings. The outlined sections, including its integration into bioconjugation strategies, development of new materials, role as a precursor for advanced polymer architectures, and its utilization in electronic, optical, and nanotechnological applications, remain speculative without published studies.
Information is available for structurally related compounds, such as "Ethyl 2-ethynylthiazole-5-carboxylate" and various aminooxazole and aminothiazole derivatives. These related compounds have been investigated for a range of applications, from pharmaceuticals to material science. However, the unique properties and potential applications of the oxazole (B20620) analogue, "this compound," have not been detailed in the public scientific domain.
Consequently, a comprehensive and scientifically accurate article focusing solely on "this compound" cannot be produced at this time. The scientific community awaits future research that may shed light on the synthesis, properties, and potential applications of this specific compound.
Role in Supramolecular Chemistry and Nanotechnology
Construction of Self-Assembling Systems
Recent research into ethynyl-substituted heterocyclic compounds has highlighted their potential as versatile building blocks in supramolecular chemistry, capable of forming complex and functional molecular architectures. chemrxiv.org The specific arrangement of functional groups in this compound allows for a directional and predictable self-assembly process, guided by a combination of hydrogen bonding, π-π stacking, and other weak intermolecular forces.
Intermolecular Interactions Driving Self-Assembly
The primary non-covalent interactions responsible for the self-assembly of molecules like this compound include:
C-H···π Interactions: A pivotal interaction involves the acidic proton of the terminal ethynyl (B1212043) group and the electron-rich π-system of the oxazole ring of an adjacent molecule. This type of interaction has been shown to be a significant driving force in the aggregation of alkynyl-substituted azoles, leading to well-defined supramolecular structures. researchgate.net
π-π Stacking: The planar structure of the oxazole ring facilitates π-π stacking interactions between neighboring molecules. These interactions, though individually weak, are cumulative and contribute significantly to the stability of the assembled structure. The parallel displacement of the aromatic rings is a common motif in such assemblies.
Hydrogen Bonding: The presence of the ester functionality, specifically the carbonyl oxygen and the ether oxygen, allows for the formation of weak C-H···O hydrogen bonds with protons from neighboring molecules, such as those on the ethyl group or the oxazole ring.
Dipole-Dipole Interactions: The inherent dipole moment of the molecule, arising from the electronegative nitrogen and oxygen atoms in the oxazole ring and the carboxylate group, leads to dipole-dipole interactions that further guide the alignment of the molecules within the self-assembled structure.
Resulting Supramolecular Architectures
The interplay of these non-covalent forces can lead to the formation of various well-ordered supramolecular architectures. While the precise crystal structure of this compound is not extensively detailed in the available literature, insights can be drawn from studies on analogous ethynyl-substituted heterocyclic systems.
Research on ethynyl-substituted benzosiloxaboroles, for instance, has revealed the formation of columnar networks directed by distinctive C(π)···B interactions. rsc.org This underscores the significant role of the ethynyl group in orchestrating the supramolecular assembly. Similarly, studies on other alkynyl azoles have demonstrated the formation of well-defined ribbons and needle-like aggregates. researchgate.net
Based on these precedents, it can be postulated that this compound is likely to form layered or columnar structures in the solid state. The C-H···π interactions involving the ethynyl group would likely play a primary role in the initial one-dimensional chain formation, which would then be further organized into two- or three-dimensional structures through π-π stacking and weaker hydrogen bonds.
The following interactive data table summarizes the key non-covalent interactions and their anticipated roles in the self-assembly of this compound.
| Interacting Groups | Type of Interaction | Primary Role in Self-Assembly |
| Ethynyl C-H and Oxazole π-system | C-H···π | Directional chain formation |
| Oxazole Ring and Oxazole Ring | π-π Stacking | Stabilization of layered structures |
| Ester C=O and Alkyl/Aryl C-H | C-H···O Hydrogen Bond | Inter-chain/layer linkage |
| Molecular Dipoles | Dipole-Dipole | Overall alignment and packing |
The continued investigation into the crystal engineering of such functionalized oxazoles holds promise for the rational design of novel materials with tailored optical, electronic, and host-guest properties. chemrxiv.org
Derivatives and Analogues of Ethyl 2 Ethynyloxazole 5 Carboxylate
Positional Isomers: Ethyl 2-ethynyloxazole-4-carboxylate
A key positional isomer of Ethyl 2-ethynyloxazole-5-carboxylate is Ethyl 2-ethynyloxazole-4-carboxylate, where the ethyl carboxylate group is located at the 4-position of the oxazole (B20620) ring. The different placement of this electron-withdrawing group significantly influences the molecule's electronic properties and reactivity.
Comparative Synthetic Strategies and Reactivity
The synthesis of substituted oxazoles often involves the use of versatile intermediates that can be modified through various chemical reactions. For instance, Ethyl 2-chlorooxazole-4-carboxylate serves as a valuable precursor for creating a range of substituted oxazoles. nih.gov Synthetic routes utilizing sequences of regiocontrolled halogenation and palladium-catalyzed coupling reactions allow for the introduction of diverse functionalities onto the oxazole ring. nih.gov This methodology has been successfully applied to synthesize 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, highlighting a potential pathway to access ethynyl-substituted isomers. nih.gov
The reactivity of these isomers is expected to differ based on the position of the ester group. The electron-withdrawing nature of the carboxylate can affect the acidity of nearby protons and the susceptibility of the oxazole ring to nucleophilic or electrophilic attack.
Analogues with Varied Substituents on the Oxazole Ring
The core structure of this compound can be modified by introducing different substituents onto the oxazole ring, leading to a wide array of analogues with potentially unique chemical properties and applications.
Alkyl and Aryl Substitutions
The introduction of alkyl or aryl groups onto the oxazole ring can significantly alter the steric and electronic environment of the molecule. For example, the synthesis of Ethyl 2-tert-butyloxazole-5-carboxylate involves cyclization of precursors with tert-butyl groups, which are chosen for their stability and influence on reaction pathways. evitachem.com Similarly, the synthesis of thiophene-2-carboxylate (B1233283) derivatives bearing a 5-substituted phenyloxazol-2-yl group has been achieved through both traditional and microwave-assisted green chemistry protocols. rjstonline.com These methods underscore the versatility of incorporating aryl substituents onto the oxazole framework.
Table 1: Examples of Alkyl and Aryl Substituted Oxazole Analogues
| Compound Name | Substituent(s) | Synthetic Approach |
| Ethyl 2-tert-butyloxazole-5-carboxylate | tert-butyl | Cyclization of tert-butyl precursors evitachem.com |
| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate | Substituted phenyl | Traditional and microwave-assisted synthesis rjstonline.com |
Halogenated Derivatives
Halogenation of the oxazole ring introduces atoms that can serve as handles for further functionalization through cross-coupling reactions or act to modulate the electronic properties of the molecule. The bromination of oxazole derivatives, for instance, can enhance the metabolic stability of a compound. While specific examples of halogenated this compound are not detailed in available literature, the general principle of using halogenated intermediates like Ethyl 2-chlorooxazole-4-carboxylate to build substituted oxazoles is well-established. nih.gov
Aminated and Formylated Analogues
The introduction of amino and formyl groups onto the oxazole ring can provide sites for further chemical modification and hydrogen bonding interactions. Ethyl 2-aminooxazole-5-carboxylate is a known compound with a melting point of 151-153°C. sigmaaldrich.com The crystal structure of this compound reveals planar sheets connected by intermolecular hydrogen bonds. researchgate.net While specific formylated analogues of this compound are not prominently documented, the presence of an amino group in related structures suggests that formylation could be achieved through standard synthetic methods.
Table 2: Properties of an Aminated Oxazole Analogue
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Structural Feature |
| Ethyl 2-aminooxazole-5-carboxylate | 113853-16-0 | C₆H₈N₂O₃ | 151-153 sigmaaldrich.com | Planar sheets with intermolecular hydrogen bonding researchgate.net |
Related Heterocyclic Ethynyl (B1212043) Carboxylates
The structural motif of an ethynyl group attached to a five- or six-membered heterocycle bearing a carboxylate functionality is a versatile building block in medicinal chemistry and materials science. The electronic properties and reactivity of the ethynyl group are significantly influenced by the nature of the heterocyclic ring to which it is attached. This section explores related heterocyclic ethynyl carboxylates, focusing on thiazole (B1198619) and pyrimidine (B1678525) systems, and provides a comparative analysis of their ring systems with the oxazole core.
Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a prominent scaffold in numerous biologically active compounds. nih.gov The synthesis of ethynyl thiazole carboxylates often follows established methods for thiazole ring formation, such as the Hantzsch synthesis, which involves the cyclization of α-halocarbonyl compounds with thioamides. nih.govyoutube.com
Substituted ethyl thiazole-5-carboxylates have been synthesized and utilized as intermediates in the preparation of more complex molecules with potential anticancer activity. mdpi.com For instance, ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate derivatives have been prepared and evaluated for their biological properties. mdpi.com The synthesis of these compounds can sometimes result in lower yields due to the strong electron-withdrawing nature of substituents like the trifluoromethyl group. mdpi.com
The reactivity of the ethynyl group in these systems is available for various chemical transformations, including coupling reactions to create larger, more complex structures. The thiazole ring itself is characterized by its aromaticity, arising from the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system. nih.gov
Table 1: Examples of Ethynyl Thiazole Carboxylate Precursors and Related Structures
| Compound Name | Molecular Formula | Key Features | Reference |
| Ethyl 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate | C₁₃H₈F₄NO₂S | Phenyl and trifluoromethyl substituted thiazole carboxylate. | mdpi.com |
| Ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate | C₁₃H₈ClF₃NO₂S | Chloro-substituted phenyl group on the thiazole ring. | mdpi.com |
| 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | C₈H₅NO₂S₂ | Thiazole with a thienyl substituent and a carboxylic acid group. | sigmaaldrich.com |
| Ethyl 2,5-dibromothiophene-3-carboxylate | C₇H₆Br₂O₂S | A thiophene (B33073) derivative with bromo and carboxylate substituents. | ossila.com |
This table presents examples of thiazole and thiophene carboxylates that serve as precursors or analogues to ethynyl thiazole systems, highlighting the structural diversity achievable.
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is another key structure in medicinal chemistry, found in various natural and synthetic compounds, including some vitamins and drugs. pharmaguideline.com The synthesis of pyrimidine derivatives can be achieved through the cyclocondensation of 1,3-dielectrophilic compounds with 1,3-dinucleophilic species like amidines. researchgate.net
The introduction of an ethynyl group onto the pyrimidine ring, often at the 2- or 5-position, provides a valuable handle for further chemical modifications. For instance, 2-ethynylpyrimidine (B1314018) has been utilized as a ligand in the synthesis of emissive platinum(II) and gold(I) complexes. mdpi.com The electron-deficient nature of the pyrimidine ring can influence the optical properties of these metal complexes. mdpi.com
The synthesis of ethyl pyrimidine-4-carboxylates has been reported from unsymmetrical enamino diketones. researchgate.net These compounds serve as versatile intermediates for the preparation of more complex fused heterocyclic systems. researchgate.net Furthermore, carbocyclic analogues of 5-ethynyl-2'-deoxyuridine, which contain a pyrimidine core, have been synthesized and shown to possess antiviral activity. nih.gov
Table 2: Research Findings on Ethynyl Pyrimidine Carboxylates and Related Derivatives
| Compound Type | Research Focus | Key Findings | Reference |
| Ethyl pyrimidine-4-carboxylates | Synthesis and application | Synthesized from enamino diketones and used to create pyrimido[4,5-d]pyridazin-8(7H)-ones. | researchgate.net |
| 2-Ethynylpyrimidine metal complexes | Optical properties | The electron-deficient pyrimidine ring can be used to tune the emission color of metal complexes. | mdpi.com |
| Ethyl pyrimidine-quinoline-carboxylates | Biological activity | Designed as potential inhibitors of human lactate (B86563) dehydrogenase (hLDHA). | semanticscholar.org |
| Pyrido[2,3-d]pyrimidine derivatives | Synthesis and biological evaluation | Synthesized via condensation reactions and evaluated as lipoxygenase inhibitors. | nih.gov |
This table summarizes key research findings related to the synthesis and application of pyrimidine carboxylate derivatives, demonstrating the broad utility of this heterocyclic system.
The choice of the heterocyclic ring—oxazole, thiazole, or pyrimidine—has a profound impact on the electronic properties and reactivity of the attached ethynyl carboxylate moiety.
Oxazole: The oxazole ring is known to be sensitive, and its stability can be a concern during chemical transformations. chemrxiv.orgchemrxiv.org It contains both an oxygen and a nitrogen atom, with the oxygen atom's high electronegativity influencing the ring's electronic structure. researchgate.net The oxazole core is not naturally occurring in mammals, making it an attractive scaffold for developing novel bioactive molecules. chemrxiv.org
Thiazole: The thiazole ring is generally more stable than the oxazole ring due to the presence of sulfur, which is less electronegative than oxygen. This difference in electronegativity affects the aromaticity and the electron-donating or -withdrawing nature of the ring. Thiazoles are widely found in biologically active compounds and are synthesized through robust methods like the Hantzsch synthesis. nih.gov
The reactivity of the ethynyl group in cycloaddition reactions, such as the "click" reaction with azides, is a key feature of these compounds. chemrxiv.orgchemrxiv.org The nature of the heterocyclic ring can influence the rate and efficiency of such reactions. The development of mild and tolerant synthetic protocols is crucial, especially for the more sensitive oxazole-containing compounds. chemrxiv.orgchemrxiv.org
Structure-Reactivity Relationships in Ethynyl Oxazole Derivatives
The relationship between the structure of ethynyl oxazole derivatives and their reactivity is a critical aspect of their chemistry, influencing their synthetic utility and potential applications. The inherent properties of the oxazole ring, combined with the electronic effects of its substituents, dictate the molecule's behavior in chemical reactions.
The oxazole ring's sensitivity can present challenges in synthesis and functionalization. chemrxiv.orgchemrxiv.org However, this reactivity can also be harnessed for specific chemical transformations. The substitution pattern on the oxazole ring plays a significant role in modulating its electronic properties and, consequently, its reactivity. For example, the placement of the ethynyl group at different positions on the ring can lead to isomeric compounds with distinct chemical behaviors. chemrxiv.org
A key reaction of ethynyl oxazoles is the azide-alkyne "click" cycloaddition, which forms stable triazole compounds. chemrxiv.org This reaction is highly efficient and has a broad scope, allowing for the synthesis of a diverse range of heterocyclic compounds. chemrxiv.org The success of this reaction with ethynyl oxazoles opens up possibilities for their incorporation into larger molecules, including potential drug candidates. chemrxiv.orgchemrxiv.org
The development of synthetic methods that are tolerant of the oxazole ring's sensitivity is crucial for expanding the chemical space of these derivatives. chemrxiv.orgchemrxiv.org Research has focused on optimizing reaction conditions to achieve high yields and straightforward purification of the products. chemrxiv.orgchemrxiv.org For instance, the synthesis of a Boc-protected 2-ethynyl-5-azetidinyl oxazole has been achieved through a sequence of bromination, coupling, and deprotection steps, demonstrating the feasibility of creating functionalized ethynyl oxazole derivatives. chemrxiv.org
Theoretical studies, such as those using Density Functional Theory (DFT), can provide insights into the geometric and electronic structures of oxazole derivatives, helping to understand their relative stability and reactivity. researchgate.net Such computational approaches can complement experimental findings and guide the design of new derivatives with desired properties.
Future Research Directions and Prospects
Exploration of New Synthetic Methodologies
A key challenge in the synthesis is the introduction of the ethynyl (B1212043) group onto the oxazole (B20620) ring. Future methodologies could focus on novel coupling partners and catalytic systems to achieve this transformation with high efficiency and selectivity. The investigation of flow chemistry techniques for the synthesis of ethyl 2-ethynyloxazole-5-carboxylate could also lead to safer and more scalable production processes.
Advanced Applications in Bio-orthogonal Chemistry Beyond CuAAC
The presence of a terminal alkyne group makes this compound a prime candidate for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a well-established "click" reaction, future research should focus on the application of this compound in more advanced, copper-free bioorthogonal reactions. nih.gov
One promising area is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govrsc.orgmagtech.com.cnnih.govresearchgate.net This reaction utilizes strained cyclooctynes that react with azides without the need for a toxic copper catalyst, making it more suitable for in vivo applications. nih.gov The development of derivatives of this compound that can participate in SPAAC reactions would be a significant advancement. Another emerging field is photo-induced cycloadditions, where light is used to trigger the reaction between an alkyne and a suitable partner. rsc.orgnih.govrsc.org This approach offers a high degree of spatial and temporal control over the ligation process.
These advanced bioorthogonal applications could enable the use of this compound as a molecular probe for labeling and imaging biomolecules in living cells with high precision.
Expansion into Novel Material Science Domains
The rigid, planar structure of the oxazole ring, combined with the reactive ethynyl group, suggests that this compound could be a valuable building block for novel materials. Future research should explore its incorporation into polymers and metal-organic frameworks (MOFs).
The polymerization of this compound or its derivatives could lead to the formation of novel polymers with unique electronic and optical properties. For instance, analogous thiophene-based carboxylates have been used in the synthesis of polymer semiconductors. ossila.com This suggests a potential application for oxazole-based polymers in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the nitrogen and oxygen atoms in the oxazole ring, along with the carboxylate group, can act as coordination sites for metal ions, making this compound a potential ligand for the construction of MOFs. These materials have a wide range of applications, including gas storage, separation, and catalysis. The ethynyl group could also be used for post-synthetic modification of the MOF structure, allowing for the introduction of additional functionalities.
Computational Chemistry and Mechanistic Studies
Computational chemistry and detailed mechanistic studies will be instrumental in unlocking the full potential of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These studies can help in predicting its behavior in various chemical reactions and in designing derivatives with tailored properties.
Mechanistic studies of its reactions, particularly the bioorthogonal cycloadditions, will be crucial for optimizing reaction conditions and for understanding the factors that govern their efficiency and selectivity. For example, computational modeling can elucidate the transition state structures and activation energies of the reactions, providing a deeper understanding of the reaction mechanism. This knowledge can then be used to design more reactive and selective bioorthogonal probes.
Integration into Catalyst Development Research
The structural features of this compound suggest its potential use in the development of novel catalysts. The oxazole ring can act as a ligand for transition metals, and the ethynyl and carboxylate groups can be modified to tune the electronic and steric properties of the resulting metal complexes.
Future research could focus on the synthesis of transition metal complexes of this compound and the evaluation of their catalytic activity in various organic transformations. For instance, these complexes could be explored as catalysts for cross-coupling reactions, hydrogenations, or oxidations. The ability to fine-tune the ligand structure by modifying the substituents on the oxazole ring could lead to the development of highly active and selective catalysts for specific applications. The ethynyl group could also serve as a reactive handle for immobilizing the catalyst on a solid support, facilitating catalyst recovery and reuse.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-ethynyloxazole-5-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as ethynyl-containing carboxylic acids with amino esters, using dehydrating agents like phosphorus oxychloride (POCl₃). Key factors include:
- Temperature control : Reflux conditions (~110–120°C) promote ring closure but may require inert atmospheres to prevent side reactions .
- Purification : Crystallization or chromatography (e.g., silica gel) is critical for isolating high-purity product. Continuous flow reactors can enhance reproducibility by maintaining steady-state conditions .
- Precursor selection : Ethyl esters improve solubility, while ethynyl groups enable downstream functionalization (e.g., Sonogashira coupling) .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., ethynyl protons at δ 2.5–3.5 ppm, ester carbonyls at δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the oxazole ring .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, validating bond lengths and angles. High-resolution data (≤ 0.8 Å) minimizes refinement errors .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 192.08) .
Q. What safety protocols are essential for handling this compound in the lab?
- Storage : Keep refrigerated (2–8°C) in airtight containers to prevent hydrolysis of the ester group .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Electrostatic discharge-safe tools minimize combustion risks with ethynyl groups .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways (e.g., cyclization vs. polymerization)?
- Kinetic monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation. For example, a lag in oxazole ring closure may indicate competing ethynyl polymerization .
- Isotopic labeling : Introduce ¹³C at the ethynyl carbon to trace regioselectivity in cross-coupling reactions via NMR .
- Computational modeling : Density functional theory (DFT) calculates activation energies for competing pathways. Software like Gaussian or ORCA can predict favorable transition states .
Q. What strategies address discrepancies between crystallographic and spectroscopic data?
- Multi-technique validation : Compare X-ray bond lengths with NMR-derived NOE distances. For example, a distorted oxazole ring in crystals (due to packing effects) may not match solution-state NMR .
- Dynamic NMR : Variable-temperature studies detect conformational flexibility (e.g., ester rotation) that XRD static models miss .
- High-pressure crystallization : Modify crystal growth conditions to reduce disorder and improve XRD reliability .
Q. How can computational tools predict reactivity in cross-coupling or bioactivity assays?
- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. Ethynyl groups typically lower LUMO, favoring Pd-catalyzed couplings .
- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxazole-binding pockets). Focus on hydrogen bonding with the ester carbonyl .
- Machine learning : Train models on PubChem data to predict solubility or metabolic stability based on substituent effects .
Methodological Tables
Table 1. Key Spectral Data for this compound
Table 2. Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | >80% yield |
| Solvent | Dry toluene | Minimizes hydrolysis |
| Catalyst | POCl₃ (1.2 equiv) | Accelerates cyclization |
| Reaction Time | 6–8 hours | Prevents over-oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
